molecular formula C12H8FN B1442017 1-fluoro-9H-carbazole CAS No. 391-26-4

1-fluoro-9H-carbazole

Cat. No.: B1442017
CAS No.: 391-26-4
M. Wt: 185.2 g/mol
InChI Key: HPJCIBVGJBEJPU-UHFFFAOYSA-N
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Description

1-Fluoro-9H-carbazole is an aromatic heterocyclic compound with the molecular formula C12H8FN It is a derivative of carbazole, where a fluorine atom is substituted at the first position of the carbazole ring

Biochemical Analysis

Biochemical Properties

1-Fluoro-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, carbazole derivatives, including this compound, have been shown to reduce oxidative stress and modulate carbohydrate metabolism . These interactions are crucial for its potential therapeutic effects, such as its role in fighting diabetes by preventing damage to pancreatic cells and blocking adrenergic hyperactivation .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Carbazole derivatives, including this compound, have demonstrated the ability to reduce oxidative stress and modulate carbohydrate metabolism, which can impact cell function significantly . These effects are particularly relevant in the context of diabetes, where the compound helps in reducing oxidative damage and improving cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to modulate oxidative stress and carbohydrate metabolism is attributed to its interactions with specific enzymes and proteins . These interactions lead to changes in gene expression and cellular function, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, and its long-term effects include sustained modulation of oxidative stress and carbohydrate metabolism . These findings are crucial for its potential therapeutic applications, as they indicate the compound’s efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant therapeutic effects . At very high doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in modulating carbohydrate metabolism is particularly noteworthy, as it helps in reducing oxidative stress and improving metabolic flux . These interactions are essential for its therapeutic potential, especially in the context of metabolic disorders like diabetes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding these mechanisms is crucial for optimizing the compound’s therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localizations are essential for its activity and function, as they influence the compound’s interactions with biomolecules and its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-9H-carbazole can be synthesized through several methods. One common approach involves the fluorination of 9H-carbazole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver(I) fluoride (AgF) or cesium fluoride (CsF).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoro-substituted carbazole derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrofluoro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted carbazole quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

1-Fluoro-9H-carbazole has several scientific research applications, including:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties and photoconductivity.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.

    Materials Science: this compound is used in the synthesis of conducting polymers and other advanced materials with unique optical and electronic properties.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound without the fluorine substitution.

    1-Chloro-9H-carbazole: A similar compound with a chlorine atom instead of fluorine.

    1-Bromo-9H-carbazole: A bromine-substituted derivative.

Uniqueness: 1-Fluoro-9H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in applications requiring precise electronic characteristics.

Properties

IUPAC Name

1-fluoro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCIBVGJBEJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 2-fluoro-N-phenylaniline (0.4 g, 2.1 mmol), palladium diacetate (0.025 g, 0.1 mmol), potassium carbonate (0.030 g, 0.21 mmol), and pivalic acid (1.8 g), placed under an oxygen balloon, and heated at 120° C. Additional portions of palladium diacetate (0.025 g, 0.1 mmol) were added at 48 hours and 72 hours, and the mixture was heated for 4 days. The cooled reaction mixture was diluted with methylene chloride, washed with saturated aqueous sodium carbonate, dried (anhydrous sodium sulfate), filtered through a pad of silica gel, and concentrated. The crude product was purified by silica gel column chromatography (5-30% methylene chloride in hexanes) to give the desired product as a white solid (0.181 g, 46%). 1H NMR (d6-DMSO, 300 MHz) δ 11.65 (s, 1H), 8.13-8.11 (dd, 1H, J=0.6, 7.5 Hz), 7.94-7.91 (d, 1H, J=7.8 Hz), 7.50-7.38 (m, 2H), 7.25-7.07 (m, 3H). HPLC analysis (C18, 5-95% acetonitrile in H2O+0.1% trifluoroacetic acid over 20 min: retention time, % area at 254 nm): 9.65 min, 100%.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.025 g
Type
catalyst
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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